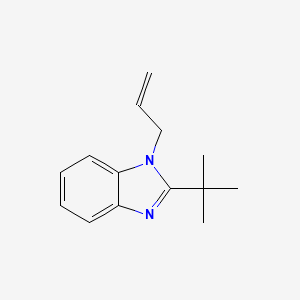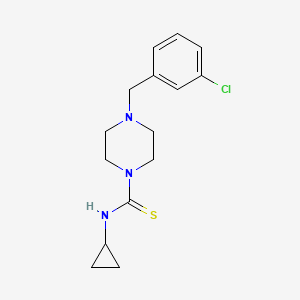![molecular formula C19H14N2OS B5783002 9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)
9-[(2-pyridinylthio)acetyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2-pyridinylthio)acetyl]-9H-carbazole, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays an important role in the self-renewal of stem cells. BMI-1 is overexpressed in many types of cancer and is associated with cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy. PTC-209 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been studied extensively.
作用機序
9-[(2-pyridinylthio)acetyl]-9H-carbazole exerts its anticancer effects by inhibiting BMI-1, a protein that is overexpressed in many types of cancer and plays a key role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) of proteins, which regulate gene expression by modifying chromatin structure. BMI-1 promotes cancer stem cell self-renewal by repressing the expression of tumor suppressor genes and activating the expression of genes involved in cell proliferation and survival. 9-[(2-pyridinylthio)acetyl]-9H-carbazole binds to the N-terminal domain of BMI-1 and disrupts its interaction with other PcG proteins, leading to the downregulation of BMI-1 target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
9-[(2-pyridinylthio)acetyl]-9H-carbazole has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the self-renewal of cancer stem cells and inducing apoptosis in cancer cells, 9-[(2-pyridinylthio)acetyl]-9H-carbazole has been shown to inhibit the growth and metastasis of tumors in vivo, as well as to sensitize cancer cells to radiation and chemotherapy. 9-[(2-pyridinylthio)acetyl]-9H-carbazole has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of 9-[(2-pyridinylthio)acetyl]-9H-carbazole is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a variety of preclinical models of cancer, suggesting that it may have broad therapeutic potential. One limitation of 9-[(2-pyridinylthio)acetyl]-9H-carbazole is that it is not selective for BMI-1, and may inhibit other PcG proteins as well. This could lead to off-target effects and toxicity in normal cells. Another limitation is that 9-[(2-pyridinylthio)acetyl]-9H-carbazole has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are a number of potential future directions for research on 9-[(2-pyridinylthio)acetyl]-9H-carbazole. One area of interest is the development of more selective BMI-1 inhibitors that do not inhibit other PcG proteins. This could improve the safety and efficacy of these inhibitors. Another area of interest is the combination of 9-[(2-pyridinylthio)acetyl]-9H-carbazole with other anticancer agents, such as chemotherapy and radiation therapy. This could enhance the anticancer effects of 9-[(2-pyridinylthio)acetyl]-9H-carbazole and overcome resistance to these agents. Finally, clinical trials of 9-[(2-pyridinylthio)acetyl]-9H-carbazole in humans will be necessary to determine its safety and efficacy as a potential anticancer agent.
合成法
9-[(2-pyridinylthio)acetyl]-9H-carbazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. One common method involves the reaction of 9H-carbazole-9-carboxylic acid with 2-pyridinethiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield 9-[(2-pyridinylthio)acetyl]-9H-carbazole.
科学的研究の応用
9-[(2-pyridinylthio)acetyl]-9H-carbazole has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that 9-[(2-pyridinylthio)acetyl]-9H-carbazole inhibits the self-renewal of cancer stem cells and induces apoptosis in cancer cells. In vivo studies have shown that 9-[(2-pyridinylthio)acetyl]-9H-carbazole inhibits tumor growth and metastasis in a variety of cancer types, including breast, lung, prostate, and pancreatic cancer.
特性
IUPAC Name |
1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19(13-23-18-11-5-6-12-20-18)21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)21/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRLMYDGWTVFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-2-(pyridin-2-ylsulfanyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)